molecular formula C12H18N2O5 B2895468 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 2490432-82-9

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B2895468
CAS No.: 2490432-82-9
M. Wt: 270.285
InChI Key: LHXXRVVUXALESD-UHFFFAOYSA-N
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Description

This compound is a Boc-protected heterocyclic carboxylic acid with a 1,3-oxazole core. Key structural features include:

  • Oxazole ring: A five-membered aromatic heterocycle with oxygen and nitrogen atoms at positions 1 and 2.
  • Substituents: A methyl group at position 4, a carboxylic acid at position 5, and a Boc-protected aminoethyl group at position 2.
  • Functional groups: The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine, while the carboxylic acid enables further derivatization.

This molecule is likely used as a building block in medicinal chemistry, particularly in peptide synthesis or protease inhibitor design, due to its dual functionality (acid and protected amine) .

Properties

IUPAC Name

4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-6-8(10(15)16)18-9(13-6)7(2)14-11(17)19-12(3,4)5/h7H,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXXRVVUXALESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Trisubstituted Oxazoles

Cyclization Methods

Cyclization of α-acylaminoketones or β-hydroxy amides represents a classical route to oxazole derivatives. For the target compound, the Robinson–Gabriel synthesis offers a foundational framework. In this method, α-acylaminoketones undergo dehydrative cyclization using agents like phosphoryl chloride or Deoxo-Fluor® to form the oxazole ring. However, regioselectivity challenges arise when introducing multiple substituents, necessitating precise control over precursor design.

For example, a β-hydroxy amide intermediate containing the 4-methyl and 5-carboxylic ester groups can be cyclized using Deoxo-Fluor® at room temperature, yielding a 4-methyloxazole-5-carboxylate. Subsequent functionalization at the 2-position introduces the Boc-protected aminoethyl group.

Multicomponent Approaches

One-pot multicomponent reactions streamline the synthesis of complex oxazoles. A notable method involves the sequential use of carboxylic acids, amino acids, and dehydrative condensing agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). This approach enables simultaneous incorporation of the 5-carboxylic acid and 2-aminoethyl substituents.

In practice, reacting 4-methylpentanoic acid (to install the 4-methyl group) with a Boc-protected β-alanine derivative (to introduce the aminoethyl moiety) in the presence of DMT-MM generates a triazinyloxyoxazole intermediate. Nickel-catalyzed Suzuki–Miyaura coupling is omitted in this case, as the target compound lacks a boronic acid-derived substituent.

Preparation of 4-Methyl-1,3-oxazole-5-carboxylic Acid Derivatives

Acid-Catalyzed Cyclization with Formamide

A patented process for synthesizing 4-methyloxazole-5-carboxylic esters provides a critical foundation. The reaction of ethyl 2-chloroacetoacetate with formamide in the presence of sulfuric acid at elevated temperatures (80–100°C) yields ethyl 4-methyloxazole-5-carboxylate in >80% yield (Table 1). The mechanism proceeds via formamide-mediated cyclization, followed by esterification.

Table 1: Reaction Conditions for Oxazole Ester Synthesis
Parameter Optimal Value
Catalyst Sulfuric acid (H₂SO₄)
Formamide Equivalents 1.0–2.0 mol/mol
Temperature 80–100°C
Yield 82–85%

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis under mild alkaline conditions to afford the free carboxylic acid. Treatment with 10% potassium hydroxide in tetrahydrofuran/water (1:1) at 20°C for 1 hour achieves quantitative conversion. The Boc group remains stable under these conditions due to the absence of strong acids.

Introduction of the tert-Butoxycarbonylaminoethyl Group at the 2-Position

Nucleophilic Substitution Approaches

Introducing the Boc-protected aminoethyl group requires functionalization of the oxazole’s 2-position. A two-step sequence involving bromination followed by nucleophilic substitution proves effective:

  • Bromination : Treating 4-methyloxazole-5-carboxylic acid with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at the 2-position.
  • Substitution : Reacting the brominated intermediate with tert-butoxycarbonyl-protected ethylamine in the presence of potassium carbonate and a palladium catalyst facilitates carbon–nitrogen bond formation.

Coupling Reactions with Protected Amines

Alternative methods employ peptide coupling reagents to attach the Boc-aminoethyl moiety. Activation of the oxazole’s 2-position as a carboxylic acid (via oxidation of a methyl group) enables condensation with Boc-ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). However, this route is less favored due to competing side reactions at the 5-carboxylic acid group.

Reaction Optimization and Yield Enhancement

Catalyst Selection and Acid Stability

The Boc group’s susceptibility to acidolysis necessitates careful catalyst selection. Sulfuric acid, while effective for cyclization, risks partial deprotection. Substituting with milder acids like para-toluenesulfonic acid (p-TsOH) or employing acidic ion-exchange resins mitigates this issue, preserving Boc integrity while maintaining cyclization efficiency (Table 2).

Table 2: Catalyst Performance in Boc-Preserving Reactions
Catalyst Boc Deprotection (%) Cyclization Yield (%)
Sulfuric acid 15–20 82
p-Toluenesulfonic acid <5 78
Amberlyst-15 <2 75

Solvent Systems and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of Boc-protected intermediates but may accelerate decomposition at elevated temperatures. Optimal results are achieved in tetrahydrofuran (THF) at 50–60°C, balancing reaction rate and Boc stability.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemical assignment:

  • ¹H NMR : The Boc methyl groups resonate as a singlet at δ 1.4 ppm, while the oxazole proton appears at δ 8.2 ppm.
  • ¹³C NMR : The carbonyl carbon of the carboxylic acid group is observed at δ 170 ppm, distinct from the Boc carbonyl at δ 155 ppm.

Chromatographic Purity

High-performance liquid chromatography (HPLC) using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) resolves the target compound from deprotected byproducts, ensuring >95% purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization in drug discovery:

Reaction Conditions

  • Reagent: 4M HCl in dioxane
  • Temperature: 25°C
  • Time: 2–4 hours
  • Product: 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid hydrochloride

Mechanistic Insight
Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The oxazole ring remains intact under these conditions due to its aromatic stabilization .

Carboxylic Acid Functionalization

The C5-carboxylic acid undergoes typical acid-derived transformations:

Esterification

ConditionsReagentsProductYieldSource
Methanol, H₂SO₄ (cat.)SOCl₂ (for acid chloride)Methyl 2-(1-Boc-aminoethyl)-4-methyloxazole-5-carboxylate90%

Notes:

  • Thionyl chloride converts the acid to its acyl chloride intermediate, which reacts with alcohols to form esters.
  • Direct esterification via Fischer–Speier method is less efficient due to steric hindrance from the Boc group .

Amide Formation

ConditionsReagentsProductYieldSource
HATU, DIPEA, DMFPrimary/secondary aminesCorresponding oxazole-5-carboxamides70–85%

Key Applications:

  • Used to conjugate the oxazole moiety to peptides or small molecules for biological studies .

Oxazole Ring Reactivity

The oxazole ring participates in electrophilic substitution and cycloaddition reactions:

Electrophilic Substitution

ReactionConditionsProductNotesSource
BrominationNBS, CCl₄, 0°C5-Bromo-2-(1-Boc-aminoethyl)-4-methyloxazoleRegioselective at C5 due to electron-withdrawing carboxylic acid

Limitations:

  • Steric hindrance from the methyl and Boc-aminoethyl groups suppresses substitution at C4 .

Ring-Opening Reactions

Controlled hydrolysis under basic conditions yields α-amino ketones:

  • Conditions: 1N NaOH, 80°C, 12 hours
  • Product: (Z)-3-(tert-butoxycarbonylamino)pent-2-en-4-onoic acid
  • Yield: 60%

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic (pH < 3): Rapid Boc deprotection (t₁/₂ = 15 minutes).
  • Neutral (pH 7.4): Stable for >48 hours in aqueous buffer.
  • Basic (pH > 10): Partial decarboxylation observed after 24 hours .

Heterocyclic Hybrid Molecules

Coupling with pyrazole or thiazole derivatives via amide bonds generates dual heterocyclic scaffolds for kinase inhibition studies .

Peptide Mimetics

The Boc-deprotected amine serves as a β-amino acid surrogate in peptide chains, enhancing metabolic stability .

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (vs. analogsa)
Boc-protected amineAcidic hydrolysis1.5× faster
Carboxylic acidEsterification0.8× slower
Oxazole C5-positionElectrophilic bromination3× more reactive

Scientific Research Applications

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to interact with enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinctions:

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) CAS Number
2-(1-{[(tert-Butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid Oxazole - Methyl (C4)
- Boc-aminoethyl (C2)
- Carboxylic acid (C5)
Carboxylic acid, Boc-protected Not explicitly provided Not available
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Thiazole - Boc-aminomethyl (C2)
- Ethyl ester (C4)
- Amino (C5)
Ester, Boc-protected 301.36 2243508-34-9
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate Selenazole - Boc-azetidinyl (C4)
- Methyl ester (C5)
- Amino (C2)
Ester, Boc-protected Not provided Not available
1-{[(tert-Butoxy)carbonyl]amino}-3-methylidenecyclobutane-1-carboxylic acid Cyclobutane - Boc-amino (C1)
- Methylidene (C3)
- Carboxylic acid (C1)
Carboxylic acid, Boc-protected 229.28 1934983-15-9
Key Observations:

Heterocycle vs. Non-heterocyclic Core: The oxazole and thiazole derivatives exhibit aromatic stability and π-electron delocalization, enhancing their suitability as bioisosteres in drug design. In contrast, the cyclobutane analog lacks aromaticity, reducing its planar rigidity but offering conformational flexibility . Selenazole () introduces selenium, increasing lipophilicity and polarizability compared to oxazole/thiazole, which may improve membrane permeability but reduce metabolic stability .

Functional Group Variations: Carboxylic Acid vs. Ester: The target oxazole-5-carboxylic acid is more polar and reactive in coupling reactions (e.g., amide bond formation) compared to ester-containing analogs like the thiazole in . Esters require hydrolysis to acids for further activation . Boc Positioning: The Boc group on the ethyl side chain (target compound) vs. the aminomethyl group (thiazole analog) alters steric and electronic environments, impacting substrate recognition in enzymatic reactions .

Physicochemical Properties

  • Solubility: The carboxylic acid group enhances aqueous solubility compared to ester derivatives. For example, the thiazole ester () is more soluble in organic solvents like ethanol or DMF .
  • Stability :
    • Boc-protected amines are acid-labile, requiring careful handling under acidic conditions.
    • Oxazoles are less stable than thiazoles under strong acids due to weaker N-O bond strength .

Biological Activity

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H19N3O5
  • Molecular Weight : 273.30 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (μM)
This compoundHeLa15.2
This compoundCEM12.7

2. Antimicrobial Activity

Oxazole derivatives are also noted for their antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

3. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating potential use in treating inflammatory diseases.

The biological mechanisms underlying the activity of this compound involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.

Case Studies

Several studies have documented the efficacy of this compound or its analogs:

  • Study on Anticancer Properties :
    • Researchers synthesized various oxazole derivatives and tested their effects on cancer cell lines. The study found that modifications to the oxazole ring significantly enhanced anticancer activity.
  • Antimicrobial Efficacy Study :
    • A comparative study evaluated the antimicrobial effects of several oxazole derivatives against common pathogens. The results indicated that the compound exhibited superior activity against Gram-positive bacteria.
  • Inflammation Model Study :
    • In a murine model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers compared to control groups.

Q & A

Q. What synthetic strategies are effective for introducing the Boc-protected amine group into oxazole-based compounds?

The Boc group is typically introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or sodium hydroxide. Solvents like acetonitrile or dichloromethane are used at ambient or slightly elevated temperatures (40–60°C) to ensure complete protection. Reaction progress can be monitored via TLC or LC-MS to confirm Boc incorporation .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxazole ring and Boc-group integrity.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% typical for research-grade material).
  • Mass spectrometry (ESI/HRMS) : To verify molecular weight and detect side products (e.g., incomplete Boc protection) .

Q. How stable is the Boc group under varying experimental conditions?

The Boc group is stable under basic and neutral conditions but cleaved under acidic environments (e.g., trifluoroacetic acid (TFA) in dichloromethane). Stability studies using TGA/DSC show decomposition temperatures >150°C, making it suitable for reactions below this threshold. Prolonged exposure to moisture may lead to gradual hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during Boc protection?

Optimization involves:

  • Base selection : DMAP outperforms NaOH in sterically hindered environments due to its nucleophilic activation mechanism.
  • Solvent polarity : Acetonitrile enhances reaction rates compared to THF.
  • Temperature control : Maintaining 25–40°C prevents thermal degradation of the oxazole ring .

Q. What methods improve Boc deprotection efficiency while preserving the oxazole core?

Comparative studies show TFA (20% v/v in DCM, 2 hr) achieves >90% deprotection yield without oxazole ring degradation. HCl (4M in dioxane) is less effective (<70% yield) due to partial ring protonation. Post-deprotection neutralization (e.g., with NaHCO₃) is critical to avoid acid-induced side reactions .

Q. How can regioselective functionalization of the oxazole ring be achieved?

Electrophilic substitution at the C4 position is favored due to electron-donating methyl groups. Directed ortho-metalation (using LDA at −78°C) enables introduction of halides or aryl groups, followed by Suzuki-Miyaura cross-coupling for diversification. Computational DFT studies aid in predicting reactivity patterns .

Q. How should conflicting spectral data (e.g., ambiguous NMR peaks) be resolved?

Use 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the oxazole C5 carbonyl (δ ~160 ppm) and adjacent protons resolve regiochemistry. X-ray crystallography provides definitive structural confirmation if crystals are obtainable .

Q. What in vitro assays are suitable for evaluating bioactivity of this compound?

Prioritize enzyme inhibition assays (e.g., fluorescence-based protease screens) due to the oxazole’s role in mimicking peptide bonds. Cell viability assays (MTT or resazurin) assess cytotoxicity, while SPR or ITC quantify binding affinity to target proteins .

Q. Can computational modeling predict reactivity or interactions with biological targets?

Yes. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like COX-2 or kinases. DFT calculations (B3LYP/6-31G*) predict reaction pathways for functionalization or degradation .

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